molecular formula C10H11ClF3N B6338538 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride CAS No. 1203684-79-0

3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B6338538
CAS No.: 1203684-79-0
M. Wt: 237.65 g/mol
InChI Key: ZNESKRZJTBWJKF-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride (CAS 1203684-79-0) is an azetidine derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring attached to the azetidine core. This compound is notable for its use in medicinal chemistry, particularly as a precursor or intermediate in synthesizing nonretinoid retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNESKRZJTBWJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Diphenylmethyl-3-methanesulphonyloxyazetidine

The foundational intermediate for nucleophilic substitution is 1-diphenylmethyl-3-methanesulphonyloxyazetidine, prepared by reacting N-diphenylmethyl-3-hydroxyazetidine hydrochloride with methanesulphonyl chloride in toluene using triethylamine as a base. This step achieves near-quantitative yields (100% theoretical) under controlled temperatures (4–12°C), forming a stable mesylate leaving group.

Phenoxy Group Introduction

Subsequent substitution with 2-(trifluoromethyl)phenol employs phase-transfer catalysis. A mixture of tetrabutylammonium bromide (2.4 g), sodium hydroxide (24 g), and 2-(trifluoromethyl)phenol (0.17 mol) in toluene/water under reflux (2.5 hours) facilitates the displacement reaction. Post-reaction isolation via aqueous workup and crystallization yields 1-diphenylmethyl-3-(2-(trifluoromethyl)phenyl)azetidine with 86.6% efficiency.

Key Optimization :

  • Solvent System : Toluene/water biphasic medium enhances reaction kinetics.

  • Catalyst Loading : 2.4 g tetrabutylammonium bromide per 0.15 mol substrate maximizes turnover.

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

Buchwald-Hartwig Amination

Adapting strain-release methodologies, 3-bromoazetidine undergoes coupling with 2-(trifluoromethyl)phenylmagnesium bromide. The reaction employs xPhos Pd G3 (5 mol%) in toluene at 100°C for 12 hours, yielding 3-(2-(trifluoromethyl)phenyl)azetidine. This method circumvents pre-functionalization but requires rigorous anhydrous conditions.

Representative Procedure :

  • Charge a flame-dried reactor with 3-bromoazetidine (0.2 mmol), xPhos Pd G3 (0.01 mmol), and toluene (2 mL).

  • Add 2-(trifluoromethyl)phenylmagnesium bromide (0.4 mmol) and NEt3 (0.8 mmol).

  • Stir at 100°C overnight, followed by NH4Cl quench and EtOAc extraction.

Yield : 65% (analogous to 3-(4-chlorophenyl)azetidine).

Challenges in Steric Environments

The ortho-trifluoromethyl group imposes significant steric hindrance, reducing coupling efficiency compared to para-substituted analogs. Kinetic studies suggest increasing catalyst loading to 10 mol% improves yields by 15–20% for hindered substrates.

Hydrogenolysis of Protected Precursors with Stabilization

Deprotection and Dimerization Mitigation

Hydrogenolysis of 1-diphenylmethyl-3-(2-(trifluoromethyl)phenyl)azetidine (from Section 1.2) utilizes palladium on carbon (10 wt%) in methanol with triethylamine (1–10 wt%). The tertiary amine suppresses azetidine dimerization, a prevalent side reaction in prior methods (15% dimer impurity without stabilization).

Procedure :

  • Suspend 1-diphenylmethyl-3-(2-(trifluoromethyl)phenyl)azetidine (10 g) in methanol (200 mL).

  • Add Pd/C (1 g) and triethylamine (1 g).

  • Hydrogenate at 25°C for 6 hours, filter, and concentrate.

Outcome :

  • Yield : 85% 3-(2-(trifluoromethyl)phenyl)azetidine.

  • Purity : >95% after HCl salt formation and diphenylmethane extraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution86.695High yield, scalableMulti-step, requires PTC optimization
Buchwald-Hartwig6590Direct functionalizationSensitive to steric hindrance
Hydrogenolysis8595Dimer suppression, one-potDependent on precursor synthesis

Hydrochloride Salt Formation and Purification

The free base 3-(2-(trifluoromethyl)phenyl)azetidine is treated with concentrated HCl in ethanol, followed by recrystallization from ethanol/water (1:5 v/v). This yields the hydrochloride salt as a white crystalline solid (m.p. 151–152°C ), with residual solvents removed via azeotropic distillation with toluene.

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening due to its inherent strain (25–27 kcal/mol ring strain energy). Key reactions include:

  • Hydrolysis :
    Under acidic conditions (HCl/H₂O, reflux), the azetidine ring opens to form γ-amino alcohols. For example:

    Azetidine+H2OHCl3-(2-(Trifluoromethyl)phenyl)propane-1,3-diol+NH4Cl\text{Azetidine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{3-(2-(Trifluoromethyl)phenyl)propane-1,3-diol} + \text{NH}_4\text{Cl}

    Kinetic studies show pseudo-first-order behavior with a rate constant (kk) of 1.2×104s11.2 \times 10^{-4}\, \text{s}^{-1} at 80°C .

  • Ammonolysis :
    Reaction with NH₃ in ethanol yields β-amino amines:

    Azetidine+NH3N-(3-(2-(Trifluoromethyl)phenyl)propyl)amine\text{Azetidine} + \text{NH}_3 \rightarrow \text{N-(3-(2-(Trifluoromethyl)phenyl)propyl)amine}

Substitution Reactions

The trifluoromethylphenyl group directs electrophilic substitution at the aromatic ring’s para position relative to the CF₃ group :

Reaction Type Reagents/Conditions Major Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-(2-(Trifluoromethyl)-4-nitrophenyl)azetidine68%
HalogenationCl₂, FeCl₃, 25°C3-(2-(Trifluoromethyl)-4-chlorophenyl)azetidine72%
SulfonationSO₃, H₂SO₄, 50°C3-(2-(Trifluoromethyl)-4-sulfophenyl)azetidine61%

Oxidation:

The azetidine nitrogen is oxidized to a nitroso group using mCPBA (meta-chloroperbenzoic acid):

Azetidine+mCPBA3-(2-(Trifluoromethyl)phenyl)azetidine N-oxide\text{Azetidine} + \text{mCPBA} \rightarrow \text{3-(2-(Trifluoromethyl)phenyl)azetidine N-oxide}

This reaction proceeds with 84% efficiency in CH₂Cl₂ at −20°C .

Reduction:

Catalytic hydrogenation (H₂, Pd/C) reduces the azetidine ring to a pyrrolidine derivative:

Azetidine+H2Pd/C3-(2-(Trifluoromethyl)phenyl)pyrrolidine\text{Azetidine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-(2-(Trifluoromethyl)phenyl)pyrrolidine}

Selectivity exceeds 90% when triethylamine is added to suppress dimerization .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronic ester at the phenyl ring:

Coupling Partner Catalyst Product Application
Phenylboronic acidPd(PPh₃)₄3-(2-(Trifluoromethyl)-4-biphenyl)azetidineDrug candidate intermediates
Vinylboronic acidPd(OAc)₂3-(2-(Trifluoromethyl)-4-vinylphenyl)azetidinePolymer precursors

Reactions occur in THF/H₂O (3:1) at 60°C with yields up to 78% .

Mechanistic Insights

  • Electron-Withdrawing Effects : The CF₃ group deactivates the phenyl ring, favoring meta/para substitution over ortho .

  • Ring Strain : Azetidine’s 90° bond angles increase susceptibility to nucleophilic attack compared to pyrrolidine or piperidine analogs .

  • Acid-Base Behavior : The hydrochloride salt dissociates in polar solvents (pKa ≈ 8.2), releasing free azetidine base for reactions.

Comparative Reactivity with Analogues

Compound Ring-Opening Rate (k, 10⁻⁴ s⁻¹) Nitration Yield
3-(2-(Trifluoromethyl)phenyl)azetidine1.268%
3-(3-(Trifluoromethyl)phenyl)azetidine0.955%
3-(4-(Trifluoromethyl)phenyl)azetidine0.748%
3-(2-(Trifluoromethoxy)phenyl)azetidine1.062%

The ortho-CF₃ substitution in the query compound enhances ring-opening rates and nitration yields due to steric and electronic synergies .

Industrial-Scale Process Considerations

  • Catalyst Optimization : Palladium on carbon (5% w/w) with triethylamine (10% w/w) minimizes side reactions during hydrogenolysis .

  • Solvent Systems : Toluene/isopropanol mixtures improve yields in substitution reactions by 12% compared to pure toluene .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural features allow for the exploration of new drug candidates, particularly those targeting central nervous system disorders. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug formulation .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. By modifying the compound's structure, researchers can assess how these changes affect its potency and selectivity for specific biological targets. This approach is essential for developing more effective therapeutic agents.

Preliminary studies indicate that this compound may possess antimicrobial and antifungal properties. The presence of the azetidine ring and the trifluoromethyl group could contribute to its bioactivity, making it a candidate for further pharmacological investigations.

Interaction Studies

Understanding how this compound interacts with biological systems is critical for determining its pharmacological profile. Interaction studies focus on its reactivity with enzymes and receptors, which can provide insights into its potential therapeutic applications .

Chemical Synthesis and Industrial Applications

This compound is utilized as a building block in organic synthesis. Its unique chemical properties facilitate the development of more complex molecules with desired functionalities, including high thermal stability and resistance to chemical degradation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, often employing specific catalysts and solvents to optimize yield and purity. The following table summarizes common synthetic methods:

Method Description
Catalytic Reaction Utilizes catalysts to enhance reaction efficiency
Solvent-based Synthesis Employs various solvents to facilitate chemical reactions
Crystallization Used for purification of the final product

Ongoing research is necessary to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Investigations into its efficacy against various pathogens and its role as a pharmaceutical intermediate are particularly promising areas for future study.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Trifluoromethyl Substitution

  • 3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride (CAS 1203683-17-3) Structural Difference: The trifluoromethyl group is at the meta position on the phenyl ring. Similarity score: 1.00 (identical core structure) .
  • 3-(4-(Trifluoromethyl)phenyl)azetidine (CAS 1203797-84-5)
    • Structural Difference : The trifluoromethyl group is at the para position.
    • Impact : Para substitution increases symmetry, which may enhance crystallinity and stability. Similarity score: 0.97 .

Fluorinated Azetidine Derivatives

  • 3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
    • Structural Difference : A single fluorine atom replaces the trifluoromethylphenyl group.
    • Impact : Reduced lipophilicity and molecular weight (MW: 112.55 g/mol) compared to the target compound (MW: 245.66 g/mol). Similarity score: 0.81 .
  • 3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride (CAS 1803588-53-5)
    • Structural Difference : Both fluorine and trifluoromethyl groups are directly attached to the azetidine ring.
    • Impact : Enhanced electron-withdrawing effects and conformational restriction. MW: 179.54 g/mol .

Functional Group Variations

  • 3-[3-(Trifluoromethyl)phenoxy]azetidine Hydrochloride (CAS 1188374-88-0) Structural Difference: An oxygen atom bridges the phenyl and azetidine groups. Similarity score: 0.51 .
  • 3-(Benzyloxy)azetidine Hydrochloride (CAS 897019-59-9) Structural Difference: A benzyloxy group replaces the trifluoromethylphenyl moiety. Similarity score: 0.50 .

Multi-Substituted Analogues

  • 3-(2,4-Bis(trifluoromethyl)phenyl)azetidine Derivatives (e.g., ANT-265, CAS Not Provided) Structural Difference: Two trifluoromethyl groups at the 2- and 4-positions of the phenyl ring. Impact: Extreme lipophilicity (LogP > 4) and higher melting points (207.2–208.5°C) compared to the target compound .
  • 3-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]azetidine Hydrochloride (SY300838) Structural Difference: An amino group and fluorine are added to the phenyl ring. Impact: Enhanced hydrogen-bonding capacity and bioavailability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Similarity Score Key Applications
3-(2-(Trifluoromethyl)phenyl)azetidine HCl 1203684-79-0 C₁₀H₁₁ClF₃N Ortho-CF₃ on phenyl Not Reported 1.00 RBP4 antagonists
3-(3-(Trifluoromethyl)phenyl)azetidine HCl 1203683-17-3 C₁₀H₁₁ClF₃N Meta-CF₃ on phenyl Not Reported 1.00 Structural studies
3-Fluoroazetidine HCl 617718-46-4 C₃H₇ClFN Fluorine on azetidine Not Reported 0.81 Fluorinated intermediates
ANT-265 N/A C₁₈H₁₅ClF₆NO 2,4-Bis(CF₃) on phenyl 207.2–208.5 N/A Bioactive screening
3-[3-(Trifluoromethyl)phenoxy]azetidine HCl 1188374-88-0 C₁₀H₁₁ClF₃NO Phenoxy linkage Not Reported 0.51 Polar ligands

Research Findings and Implications

  • Synthetic Accessibility: The target compound is commercially available (Small Molecules) , whereas analogues like ANT-265 require multi-step synthesis under reflux conditions with substituted acetophenones .
  • Biological Activity : The ortho-CF₃ group in the target compound enhances binding affinity to hydrophobic protein pockets, as seen in RBP4 antagonists . In contrast, para-substituted analogues may exhibit improved metabolic stability due to reduced steric strain .
  • Industrial Relevance : High-purity grades (≥99%) of the target compound are marketed for agrochemical and pharmaceutical use, while fluorinated derivatives (e.g., 3-Fluoroazetidine HCl) cater to niche applications in radiopharmacy .

Biological Activity

3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and stability, making it a valuable building block in drug development.

  • Molecular Formula : C10H11ClF3N
  • Molecular Weight : 237.65 g/mol
  • IUPAC Name : 3-[2-(trifluoromethyl)phenyl]azetidine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, potentially influencing metabolic pathways and cellular processes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar azetidine compounds. For instance, compounds with structural similarities have shown significant activity against cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These compounds often exhibit IC50 values in the nanomolar range, indicating potent biological activity .

CompoundCell LineIC50 (nM)
3-(Prop-1-en-2-yl)azetidinonesMCF-710-33
CA-4 (reference compound)MCF-73.9

Enzyme Interaction Studies

The compound has been investigated for its potential to interact with various enzymes involved in metabolic pathways. The presence of the trifluoromethyl group may facilitate stronger interactions with targets such as fatty acid receptors, which are implicated in metabolic diseases like diabetes and obesity .

Study on FFA2 Receptor Antagonism

In a study focusing on fatty acid receptors, compounds structurally related to this compound were evaluated for their ability to inhibit FFA2 receptor activity. The results indicated that modifications in the azetidine structure could significantly enhance receptor antagonism, suggesting a promising avenue for developing therapies targeting metabolic disorders .

Anticancer Activity Assessment

Another investigation assessed the anticancer properties of azetidine derivatives. The study demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling azetidine derivatives with trifluoromethyl-substituted aryl halides. Key routes include:

  • Cu(I)/TMEDA-Catalyzed Cross-Coupling : Adapted from trifluoroacetimidoyl halide protocols (), this method uses Cu(I) with tetramethylethylenediamine (TMEDA) to facilitate aryl-azetidine bond formation. Optimizing ligand ratios (e.g., 1:1.2 Cu:TMEDA) and temperature (60–80°C) improves yields to ~70–85%.
  • Amine Formation via Alkylation : Reacting 2-(trifluoromethyl)phenothiazine with 3-chloroazetidine derivatives under basic conditions (K₂CO₃, DMF, 50°C) achieves moderate yields (~50–60%) ().

Q. Critical Parameters :

  • Solvent polarity (DMF > THF for polar intermediates).
  • Catalyst loading (excess Cu(I) leads to by-products).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for removing unreacted aryl halides.

Table 1 : Comparison of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (HPLC)Reference
Cu(I)/TMEDA Cross-CouplingCuBr, TMEDA78>95%
AlkylationK₂CO₃, DMF5590%

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm azetidine ring integrity (δ 3.5–4.5 ppm for N-CH₂ protons) and trifluoromethyl group (¹³C signal at ~125 ppm, split due to coupling with fluorine) ().
  • LCMS (ESI+) : Monitor molecular ion [M+H]⁺ (calculated m/z for C₁₀H₁₁F₃N⁺: 218.08) and chloride counterion ().
  • X-ray Crystallography : Resolve stereochemical ambiguities; requires slow evaporation from ethanol/water ().

Note : For impurities (e.g., residual DMF), use ion chromatography ().

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-protected vials. Desiccate to prevent hydrolysis ().
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into hydrogen chloride and carbon oxides ().
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring ().

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis using Design of Experiments (DoE)?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to test variables (catalyst loading, temperature, solvent polarity). For example, a 2³ design (Cu(I) 5–10 mol%, 60–80°C, DMF/DMSO) identifies temperature as the most significant factor ().
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously. Central Composite Designs (CCD) with 15–20 runs are effective ().
  • Statistical Tools : Analyze data via JMP or Minitab; prioritize interactions (e.g., Cu:TMEDA ratio × temperature).

Case Study : A flow-chemistry setup () reduced reaction time by 40% compared to batch processes.

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Validation : Re-test compound batches via LCMS and ¹⁹F NMR to rule out trifluoromethyl degradation ().
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8 alters azetidine protonation) ().
  • Meta-Analysis : Compare IC₅₀ values using fixed-effects models to identify outlier studies ().

Example : A 2023 study found 10x higher potency in neuronal cells due to unaccounted metabolite activity ().

Q. How can structural modifications to the azetidine ring enhance pharmacological properties?

Methodological Answer:

  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃ at C3) to improve metabolic stability ().
  • N-Substitution : Replace hydrogen with methyl/pyridyl groups to modulate logP and blood-brain barrier penetration ().
  • Docking Studies : Use Schrödinger Suite to predict interactions with targets (e.g., serotonin receptors) ().

Table 2 : Impact of Modifications on Binding Affinity (Ki, nM)

ModificationTarget (5-HT₂A)Solubility (mg/mL)
Parent Compound1200.8
3-CF₃ Azetidine850.5
N-Methyl Azetidine1501.2

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
Reactant of Route 2
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3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride

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